SKF83959 - 80751-85-5

SKF83959

Catalog Number: EVT-283425
CAS Number: 80751-85-5
Molecular Formula: C18H20ClNO2
Molecular Weight: 317.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SKF83959 is an arylbenzazepine compound extensively investigated for its effects on dopamine receptors and its potential neuroprotective properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Initially classified as a dopamine D1 receptor agonist, its pharmacological profile has been subject to debate and further research revealed a more complex mechanism of action. It is considered an atypical dopamine receptor agonist due to its unique signaling properties and affinity for various receptor subtypes, including D1-like receptors, D5 receptors, and sigma-1 receptors. [, , , , , , , , , , , , , , ] SKF83959 has been utilized as a research tool to explore the roles of these receptors in various physiological processes, including neurotransmission, neuronal plasticity, and neuroprotection. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

SCH23390

Compound Description: SCH23390 [(R)-(1)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride] is a selective dopamine D1 receptor antagonist. [] It is frequently used in research to investigate the role of D1 receptors in various biological processes. [, , , , , , ]

Relevance: SCH23390 is structurally similar to SKF83959 and is often used in conjunction with it to differentiate between D1 receptor-dependent and -independent effects of SKF83959. [, , , , , , ] For example, SCH23390 has been shown to block the neuroprotective effects of SKF83959 that are mediated by the D1 receptor. []

SKF38393

Compound Description: SKF38393 [(+/-)-1-phenyl-2,3,4,5-tetrahydro-(1H)-3-benzazepine-7,8-diol hydrobromide] is a benzazepine derivative that acts as a dopamine D1 receptor agonist. [, , ] It is considered a prototypical D1 partial agonist, demonstrating lower intrinsic activity compared to full agonists like SKF81297. []

SKF81297

Compound Description: SKF81297 is a benzazepine derivative that acts as a full dopamine D1 receptor agonist. [, , ] It is known for its high intrinsic activity at D1 receptors, effectively stimulating adenylate cyclase activity. [, ]

Relevance: Unlike SKF83959, which has been proposed to act on a novel PI-linked D1 receptor, SKF81297 selectively activates the classical D1 receptor coupled to adenylate cyclase. [] This difference in receptor selectivity highlights the distinct pharmacological profiles of these two compounds.

MCL-201 (R-(+) SKF83959) and MCL-202 (S-(−) SKF83959)

Compound Description: MCL-201 and MCL-202 are the individual enantiomers of the racemic mixture SKF83959. []

Relevance: These enantiomers allow for investigating the stereoselectivity of SKF83959's effects. Both were found to inhibit I K currents, similar to the racemic SKF83959, though the racemic mixture demonstrated the strongest inhibition. []

6-Br-APB

Compound Description: 6-Br-APB is a dopamine D1 receptor agonist. []

SKF82958

Compound Description: SKF82958 is a dopamine D1-like receptor agonist. [, ]

A 68930

Compound Description: A 68930 is a dopamine D1-like receptor agonist that stimulates both adenylyl cyclase and a putative D1-like receptor coupled to stimulation of phospholipase C (PLC). []

Relevance: A 68930, similar to SKF83959, has been studied in the context of its effects on grooming behavior and potential involvement of PLC signaling. [] The study found that, unlike SKF83959, A 68930-induced grooming was not altered in D5 receptor knockout mice, suggesting distinct mechanisms of action and potential involvement of D5 receptors in SKF83959's effects. []

Quinpirole

Compound Description: Quinpirole is a dopamine D2 receptor agonist. [, , ]

Relevance: Quinpirole is often used in research to understand the interplay between D1 and D2 receptor systems, particularly in the context of movement and behavior. [, , ] Studies investigating the effects of SKF83959, a D1-like receptor agonist, often utilize quinpirole to examine potential D1-D2 interactions. [, , ] For example, it has been shown that quinpirole can modulate the effects of SKF83959 on orofacial movements in mice, suggesting complex interplay between D1 and D2 receptor mechanisms in regulating these behaviors. []

SOMCL‐668

Compound Description: SOMCL‐668 (3‐methyl‐phenyl‐2,3,4,5‐tetrahydro‐1H‐benzo[d]azepin‐7‐ol) is a derivative of SKF83959. [] It functions as an allosteric modulator of sigma-1 receptors. []

Relevance: SOMCL‐668 shares structural similarities with SKF83959 and exhibits similar allosteric modulation of sigma-1 receptors, potentially contributing to its anti-seizure activities. [] This highlights the potential of developing SKF83959 derivatives with enhanced therapeutic properties.

Overview

SKF83959 is a compound that has garnered attention in pharmacological research due to its interactions with dopamine receptors, particularly the D1-like receptors. Initially developed as a potential therapeutic agent, it has been investigated for its effects on various neurobiological processes, including mood regulation and addiction treatment.

Source and Classification

SKF83959 is classified as a dopamine D1-like receptor agonist, which means it activates these receptors in the brain. It is derived from the phenylbenzazepine class of compounds and has been studied for its unique pharmacological properties, including its role as a partial agonist and its potential as a triple reuptake inhibitor affecting serotonin, norepinephrine, and dopamine transporters .

Synthesis Analysis

Methods and Technical Details

The synthesis of SKF83959 involves several chemical reactions that yield the final product. The compound can be synthesized through multi-step processes that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various transformations.
  2. Reagents: Common reagents used in the synthesis include acids and bases to facilitate reactions such as alkylation and cyclization.
  3. Characterization: After synthesis, the compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

In one study, both SKF83959 and its N-demethylated analog, desmethylSKF, were synthesized to explore their pharmacological profiles .

Molecular Structure Analysis

Structure and Data

The molecular formula of SKF83959 is C18H22ClN2O2. Its structure features a phenylbenzazepine core with specific functional groups that contribute to its receptor binding properties. The compound's three-dimensional conformation is crucial for its interaction with dopamine receptors.

  • Molecular Weight: 344.84 g/mol
  • Key Functional Groups: Hydroxyl groups, amine groups, and chlorine substituents are present in the structure, influencing its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

SKF83959 participates in various chemical reactions that determine its pharmacological activity:

  1. Binding Affinity Studies: Competitive binding assays are performed to assess SKF83959's affinity for dopamine D1 and D2 receptors.
  2. Functional Assays: The compound's ability to activate or inhibit receptor-mediated pathways is evaluated through assays measuring second messenger systems like cyclic adenosine monophosphate (cAMP) production.
  3. Metabolism Studies: Research indicates that SKF83959 undergoes metabolic transformations in vivo, leading to the formation of metabolites that may also exhibit biological activity .
Mechanism of Action

Process and Data

The mechanism of action of SKF83959 primarily involves its interaction with dopamine D1-like receptors:

  • Partial Agonism: SKF83959 exhibits partial agonist activity at D1 receptors, meaning it activates these receptors but not to the full extent of a full agonist like SKF82958 .
  • Signal Transduction: Upon binding to the D1 receptors, SKF83959 activates intracellular signaling pathways linked to phospholipase C, leading to increased intracellular calcium levels and activation of protein kinase C pathways .
  • Triple Reuptake Inhibition: Additionally, SKF83959 has been identified as a potent triple reuptake inhibitor affecting serotonin, norepinephrine, and dopamine transporters, which may contribute to its antidepressant effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

SKF83959 exhibits several notable physical and chemical properties:

Applications

Scientific Uses

SKF83959 has several applications in scientific research:

  1. Addiction Treatment Research: Investigated for potential use in treating cocaine addiction due to its effects on dopamine receptor modulation .
  2. Mood Disorders: Explored for antidepressant properties based on its triple reuptake inhibition profile .
  3. Behavioral Studies: Used in animal models to study the behavioral effects of dopamine modulation on tasks related to reinforcement and reward systems.

Properties

CAS Number

80751-85-5

Product Name

SKF83959

IUPAC Name

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

InChI

InChI=1S/C18H20ClNO2/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3

InChI Key

JXMYTVOBSFOHAF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C

Solubility

Soluble in DMSO

Synonyms

3-methyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(3-methylphenyl)-1H-3-benzazepine
SK and F 83959
SKF-83959
SKF83959

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.